2-tert-Butylanthracene

Photochemistry Surface Chemistry Aggregation Behavior

OLED device performance is often limited by molecular aggregation and crystallization of anthracene-based emitters. 2-tert-Butylanthracene (2TBA) solves this through steric bulk at the 2-position. - **Prevents aggregation**: Complete suppression of ground-state pairing on surfaces (vs. anthracene which pairs at <1% monolayer coverage). - **Enables amorphous films**: Engineered for high Tg (≥133°C) and stable morphology in doped/non-doped blue OLEDs. - **Clean photophysics**: No low-coverage dimerization artifacts for singlet oxygen/energy transfer studies. Supplied as crystalline powder, ≥98.0% (GC).

Molecular Formula C18H18
Molecular Weight 234.3 g/mol
CAS No. 18801-00-8
Cat. No. B094940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylanthracene
CAS18801-00-8
Molecular FormulaC18H18
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1
InChIInChI=1S/C18H18/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3
InChIKeyWBPXZSIKOVBSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butylanthracene: Physicochemical and Structural Profile


2-tert-Butylanthracene (2TBA) is a polycyclic aromatic hydrocarbon comprising an anthracene core with a tert-butyl substituent at the 2-position, yielding the molecular formula C₁₈H₁₈ and a molecular weight of 234.3 g/mol [1]. The compound exists as a white to almost white crystalline powder with a melting point ranging from 146.0 to 150.0 °C and is typically supplied at a purity of ≥98.0% (GC) . Its molecular and crystal structures have been definitively characterized by X-ray diffraction, confirming its identity as a well-defined van der Waals molecular solid that serves as both a fundamental research chemical and a key synthetic building block for more complex anthracene-based derivatives [2].

tert-Butyl-substituted anthracene building block for organic synthesis
Defined van der Waals molecular solid with established crystal structure
Reported to alter intermolecular behavior and suppress aggregation on surfaces

2-tert-Butylanthracene vs. Analogs: Why Substitution Fails


Simple substitution of 2-tert-Butylanthracene with unsubstituted anthracene (AN) or other 2-alkyl analogs (e.g., 2-methylanthracene, 2MA; 2-ethylanthracene, 2EA) is not permissible due to profound differences in intermolecular behavior and photochemical stability. On silica surfaces, while anthracene readily forms ground-state stable pairs at coverages as low as 1% of a monolayer, 2TBA exhibits complete suppression of such detrimental pairing due to the steric bulk of the tert-butyl group [1]. Furthermore, this substitution alters photolysis pathways and endoperoxide formation efficiency compared to its less bulky analogs [1]. In the context of OLEDs, the tert-butyl modification is specifically employed to prevent molecular aggregation and self-quenching, a crucial design principle that distinguishes it from core anthracene and even 9,10-diphenylanthracene (DPA), which suffers from crystallization issues in thin-film devices [2]. The following quantitative evidence delineates these specific performance differentiators.

Aggregation behavior mismatch
Anthracene forms ground-state pairs on silica even at low coverage, while 2TBA shows complete suppression — switching may alter surface photochemistry.
Photolysis pathway divergence: anthracene produces significant dimer byproducts, whereas 2TBA selectively yields endoperoxide, complicating product profiles if substituted.
OLED film stability risk: unsubstituted anthracene or 9,10-diphenylanthracene (DPA) may crystallize in thin films; the tert-butyl group is essential to maintain amorphous morphology.

Quantitative Differentiation Evidence


Suppression of Ground-State Pairing on Silica

On a silica surface, 2-tert-Butylanthracene (2TBA) exhibits a fundamental difference in intermolecular behavior compared to unsubstituted anthracene (AN). While AN forms ground-state stable pairs even at very low surface coverages, 2TBA shows no evidence of such pairing at any coverage studied [1].

Surface Pairing Suppression
Head-to-head
2TBA: No pairing observed
AN: Forms pairs at 1% coverage
Supports uniform dispersion in thin-film coatings
Silica/air interface; diffuse reflectance
Photochemistry Surface Chemistry Aggregation Behavior

Enhanced Photolysis and Altered Dimerization Pathway

The photolysis of 2-tert-Butylanthracene (2TBA) on silica proceeds more efficiently than that of anthracene (AN), producing the corresponding 9,10-endoperoxide. Crucially, unlike AN, photolyzed 2TBA samples show no evidence of dimer formation at low surface coverages, indicating a more selective oxidative pathway [1].

Photolysis Selectivity
Head-to-head
2TBA: Endoperoxide only (no dimer)
AN: Significant dimer formation
Reduces byproduct complexity in photo-oxidation studies
Photolysis at silica/air interface
Photochemistry Oxidation Reaction Selectivity

Crystal Structure and Asymmetric Unit Complexity

X-ray diffraction analysis reveals that 2-tert-Butylanthracene (2TBA) and its quinone derivative (2TAQ) crystallize in the same space group (P2₁/c) but with a key difference in their asymmetric unit composition, which directly influences their solid-state dynamics [1].

Asymmetric Unit Complexity
Head-to-head
2TBA: 3 molecules/unit
2TAQ: 2 molecules/unit
Enriches solid-state NMR dynamics datasets
Monoclinic P2₁/c; X-ray diffraction
Crystallography Solid-State Physics NMR Spectroscopy

OLED Performance with t-Butylated Derivatives

The introduction of tert-butyl groups into anthracene-based emitters is a deliberate strategy to mitigate aggregation-caused quenching and improve OLED performance. Devices fabricated using t-butylated bis(diarylaminoaryl)anthracenes, where the tert-butyl group prevents crystallization and self-quenching, achieved a maximum luminance of 11,060 cd/m² and a luminous efficiency of 6.59 cd/A, with stable blue emission [1]. This performance is contingent upon the specific steric protection afforded by the tert-butyl moiety, which is absent in the core 2-tert-butylanthracene building block.

OLED Luminance (Class-level)
Class-level
11,060 cd/m² at 12V; 6.59 cd/A efficiency
Indicates steric protection enables efficient blue emission
t-Butylated derivative device data
OLED Electroluminescence Device Physics Blue Emitter

Deep-Blue Emission and High Glass Transition Temperatures

Anthracene derivatives with a 2-tert-butyl core demonstrate strong deep-blue emission in both solution and thin films. When further functionalized with sterically congested terminal groups, these compounds achieve high glass-transition temperatures (Tg ≥ 133 °C), which is crucial for morphological stability in OLED devices [1].

Glass Transition Temp (Class-level)
Class-level
Tg ≥ 133 °C; Deep-blue emission
Supports morphological stability screening for OLEDs
Thin-film thermal analysis
Photophysics OLED Thermal Stability Deep-Blue Emission

Evidence-Backed Application Scenarios


Synthesis of Advanced OLED Emitters

As demonstrated by the quantitative evidence [1], the tert-butyl group at the 2-position is critical for preventing molecular aggregation and crystallization in thin films. Researchers developing non-doped or doped blue OLED emitters should prioritize 2-tert-butylanthracene as a core building block to engineer materials with high glass transition temperatures (Tg ≥ 133 °C) and stable amorphous morphology, directly leading to improved device efficiency and operational lifetime [2].

Surface Photochemistry with Monomeric Behavior

For investigations of photophysical processes on solid surfaces, 2-tert-butylanthracene offers a distinct advantage over unsubstituted anthracene [1]. Its complete suppression of ground-state pairing and altered photolysis selectivity (no dimerization at low coverage) provide a cleaner, more interpretable system for studying singlet oxygen generation, photo-oxidation, and intermolecular energy transfer at interfaces, thereby reducing experimental artifacts related to aggregation.

Solid-State NMR and Crystallography Studies

The definitive crystal structure of 2-tert-butylanthracene, with its three independent molecules per asymmetric unit, makes it a valuable model compound for correlating crystallographic data with solid-state NMR relaxation dynamics [1]. This is particularly useful for researchers investigating the rotational dynamics of tert-butyl groups in molecular solids, as the structural complexity provides a richer dataset for validating computational models of molecular motion.

Synthesis of Functionalized Anthracene Derivatives

The presence of the tert-butyl group activates the anthracene ring at specific positions for further functionalization. As a precursor to compounds like 2-tert-butyl-9,10-diphenylanthracene and more complex bis(diarylaminoaryl)anthracenes [1], 2-tert-butylanthracene serves as a strategic starting material for synthesizing a wide range of blue-emitting and charge-transporting materials for optoelectronic applications.

Application
Selection Property
Validation Focus
OLED emitter synthesis
tert-Butyl steric protection against aggregation
Film morphology and device luminance efficiency
Surface photochemistry
Suppressed ground-state pairing
Monomeric photolysis and endoperoxide selectivity
Solid-state NMR & crystallography
Complex asymmetric unit (3 molecules)
Molecular dynamics and tert-butyl group rotation
Anthracene derivatization
tert-Butyl directing/activating effects
Regioselective functionalization for optoelectronics

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